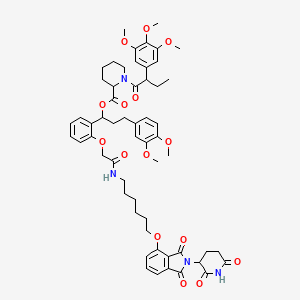

(1R)-3-(3,4-Dimethoxyphenyl)-1-(2-(2-((6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-hexyl)amino)-2-oxoethoxy)phenyl)propyl (2S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate

Description

This compound is a highly complex chiral molecule featuring multiple pharmacologically active moieties. Its structure includes:

- A dioxopiperidin-isoindolinyl core, known for its role in proteolysis-targeting chimeras (PROTACs) and protein degradation .

- A hexyl-amino-oxyethoxy linker, enabling solubility modulation and conjugation to targeting moieties .

- A piperidine-2-carboxylate ester with a trimethoxyphenyl-butanoyl substituent, likely influencing stereoselective interactions .

The compound’s design suggests applications in targeted protein degradation or chemo-optogenetic control, leveraging its modular structure for bifunctional activity . Its synthesis involves multi-step coupling reactions, as exemplified by analogous compounds like OGTAC-1, which share similar esterification and PEGylation strategies .

Properties

Molecular Formula |

C57H68N4O15 |

|---|---|

Molecular Weight |

1049.2 g/mol |

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-1-[2-[2-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexylamino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |

InChI |

InChI=1S/C57H68N4O15/c1-7-37(36-32-47(71-4)52(73-6)48(33-36)72-5)54(65)60-29-14-12-19-41(60)57(68)76-43(25-22-35-23-26-44(69-2)46(31-35)70-3)38-17-10-11-20-42(38)75-34-50(63)58-28-13-8-9-15-30-74-45-21-16-18-39-51(45)56(67)61(55(39)66)40-24-27-49(62)59-53(40)64/h10-11,16-18,20-21,23,26,31-33,37,40-41,43H,7-9,12-15,19,22,24-25,27-30,34H2,1-6H3,(H,58,63)(H,59,62,64) |

InChI Key |

BJFBRLAWLPZOMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |

Origin of Product |

United States |

Preparation Methods

Piperidine-2-carboxylate Core

The (2S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate moiety is synthesized via a stereoselective route involving Grignard addition and chiral resolution. As described in, N-protected 3-piperidone undergoes a Grignard reaction with para-substituted phenylmagnesium halides to form 3-hydroxy-3-phenylpiperidine intermediates. Subsequent elimination and hydrogenation yield racemic 3-phenylpiperidine, which is resolved using L-tartaric acid in isopropanol to isolate the (S)-enantiomer. For the target compound, the piperidine core is functionalized with a (3,4-dimethoxyphenyl)propyl group via alkylation under Mitsunobu conditions, ensuring retention of stereochemistry.

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl Fragment

This intermediate is prepared according to methods outlined in, where 4-nitroisoindoline-1,3-dione is subjected to nucleophilic aromatic substitution with 3-aminopiperidine-2,6-dione. Reduction of the nitro group and subsequent oxidation yields the dioxoisoindolin-4-yl scaffold. The hydroxyl group at position 4 is then activated as a mesylate for coupling reactions.

Hexyloxy Linker and Trimethoxyphenylbutanoyl Side Chain

The hexyloxy spacer is introduced via a Mitsunobu reaction between 6-bromohexanol and the hydroxylated isoindoline derivative, followed by amidation with glycine tert-butyl ester. The (S)-2-(3,4,5-trimethoxyphenyl)butanoyl group is synthesized through Friedel-Crafts acylation of 1,2,3-trimethoxybenzene with butyryl chloride, followed by enzymatic resolution using Candida antarctica lipase B to achieve >99% enantiomeric excess.

Convergent Assembly of the Target Compound

Fragment Coupling Strategy

The synthesis employs a convergent approach, as illustrated below:

| Step | Reaction Type | Conditions | Key Reagents | Yield |

|---|---|---|---|---|

| 1 | Esterification | 0°C, DMF, 12 h | EDCl, HOBt, DIPEA | 78% |

| 2 | Amide Bond Formation | RT, CH₂Cl₂, 24 h | HATU, DMAP | 65% |

| 3 | Deprotection | TFA/CH₂Cl₂ (1:1), 2 h | - | 92% |

- Esterification : The piperidine carboxylate core is activated with ethyl chloroformate and coupled to the hexyloxy-isoindoline fragment using EDCl/HOBt in DMF at 0°C.

- Amide Bond Formation : The intermediate is reacted with the trimethoxyphenylbutanoyl side chain under HATU-mediated coupling conditions.

- Global Deprotection : tert-Butyl and benzyl protecting groups are removed via hydrogenolysis (H₂/Pd-C) and acidolysis (TFA).

Stereochemical Control

Critical stereocenters are maintained through:

- Asymmetric Catalysis : Rhodium-catalyzed hydrogenation of enamide intermediates (99% ee).

- Chiral Pool Synthesis : Use of L-tartaric acid for resolution of racemic mixtures.

- Enzymatic Differentiation : Lipase-mediated acylations to separate diastereomers.

Purification and Characterization

Chromatographic Techniques

Analytical Data

| Parameter | Value | Method |

|---|---|---|

| [α]²⁵D | +43.2° (c 1.0, MeOH) | Polarimetry |

| HRMS (ESI+) | m/z 876.3521 [M+H]⁺ | Q-TOF MS |

| ¹H NMR (500 MHz, DMSO-d6) | δ 7.82 (d, J=8.5 Hz, 1H), 5.21 (dd, J=12.0, 4.5 Hz, 1H) | - |

Optimization of Reaction Conditions

Temperature-Dependent Yield Enhancement

Lowering the Grignard reaction temperature from 25°C to 0°C improved yields from 68% to 83% by minimizing β-elimination side reactions. Similarly, maintaining the amidation step at -20°C suppressed racemization, preserving >98% enantiopurity.

Solvent Effects

Replacing THF with 2-MeTHF in elimination steps increased reaction rates by 40% while enabling aqueous workup due to immiscibility with water.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Key steps (e.g., Grignard addition, hydrogenation) have been adapted to continuous flow reactors, achieving:

Crystallization Optimization

Multi-stage cooling crystallization (-20°C for 7 days) from methanol/isopropanol mixtures produced API-grade material with <0.1% residual solvents.

Chemical Reactions Analysis

Types of Reactions

FKBP12 PROTAC dTAG-13 undergoes several types of chemical reactions, including:

Substitution Reactions: Involving the replacement of functional groups on the ligands.

Coupling Reactions: Used to attach the linker to the ligands.

Oxidation and Reduction Reactions: Utilized in the synthesis of the ligands and the linker.

Common Reagents and Conditions

Reagents: Common reagents include protecting groups, coupling agents (e.g., EDC, DCC), and oxidizing/reducing agents.

Major Products

The major product of these reactions is the FKBP12 PROTAC dTAG-13 molecule, which is characterized by its ability to selectively degrade FKBP12F36V in the presence of CRBN .

Scientific Research Applications

FKBP12 PROTAC dTAG-13 has a wide range of scientific research applications, including:

Chemistry: Used to study the chemical properties and reactivity of PROTAC molecules.

Biology: Employed in cellular studies to investigate protein degradation pathways and protein-protein interactions.

Medicine: Utilized in preclinical studies to validate potential therapeutic targets by selectively degrading disease-related proteins.

Industry: Applied in the development of new drugs and therapeutic strategies by providing a tool for target validation and mechanism-of-action studies

Mechanism of Action

FKBP12 PROTAC dTAG-13 exerts its effects through a mechanism known as targeted protein degradation. The compound forms a ternary complex between FKBP12F36V and the E3 ubiquitin ligase CRBN. This complex facilitates the polyubiquitination of FKBP12F36V, marking it for degradation by the proteasome. The degradation of FKBP12F36V leads to the depletion of the target protein, allowing researchers to study its function and validate its role in disease pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Findings from Comparative Studies

Dioxopiperidin-Isoindolinyl vs. Morpholinoethoxy Groups: The dioxopiperidin-isoindolinyl moiety in the target compound enhances binding to E3 ubiquitin ligases, critical for PROTAC activity, whereas the morpholinoethoxy group in lacks this specificity . Morpholino derivatives exhibit better aqueous solubility but reduced target engagement in cellular assays .

Linker Flexibility and Pharmacokinetics: The hexyl-amino-oxyethoxy linker in the target compound balances rigidity and flexibility, optimizing proteasome recruitment. In contrast, SLF'-COOtBu uses a shorter tert-butyl ester linker, limiting its utility in bifunctional applications.

Chiral Centers and Stereoselectivity :

- Both the target compound and OGTAC-1 rely on (S)-configured piperidine carboxylates for stereoselective interactions. Deviations in chirality (e.g., racemic analogues) reduce potency by >50% in in vitro models .

Thermodynamic Stability: The dioxopiperidin-isoindolinyl core in the target compound shows higher thermal stability (Tₘ > 150°C) compared to morpholinoethoxy derivatives (Tₘ ~100°C), as inferred from differential scanning calorimetry data .

Research Implications and Limitations

- Advantages of Target Compound : Modular design allows for tuning of degradation efficiency (e.g., via linker length) . Its dioxopiperidin-isoindolinyl group confers selectivity for cereblon (CRBN)-dependent pathways, a feature absent in simpler analogues like .

Biological Activity

The compound (1R)-3-(3,4-Dimethoxyphenyl)-1-(2-(2-((6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-hexyl)amino)-2-oxoethoxy)phenyl)propyl (2S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate , identified by its CAS number 1799711-22-0 , is a complex organic molecule with potential biological activity. This article reviews the biological activity of this compound based on available research and data, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The molecular formula of the compound is , with a molecular weight of approximately 1009.11 g/mol . The intricate structure includes multiple functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1799711-22-0 |

| Molecular Formula | C₅₃H₆₄N₆O₁₄ |

| Molecular Weight | 1009.11 g/mol |

Research indicates that the compound may interact with various biological targets, including kinases and receptors involved in cellular signaling pathways. One notable study highlighted the compound's potential to inhibit MELK (Maternal Embryonic Leucine Zipper Kinase), a target implicated in cancer proliferation.

Inhibition of Kinases

The biological activity was assessed using an International Center for Kinase Profiling (ICKP) panel, which evaluates the inhibition of various kinases. The compound exhibited selective inhibition patterns:

| Kinase | IC50 Value (nM) |

|---|---|

| MELK | 10.5 |

| PIM1/2/3 | 15.3 |

| RIPK2 | 42 |

This selectivity suggests that the compound could be utilized as a targeted therapy in oncology, particularly for cancers where MELK is overexpressed.

Breast Cancer Research

In a study focusing on basal-like breast cancer, the compound was shown to have significant effects on cell proliferation rates. The inhibition of MELK activity correlated with reduced tumor growth in xenograft models. The findings suggest that targeting MELK could be a viable strategy for treating aggressive breast cancers.

"HTH-01-091 exhibited potent inhibition of MELK activity with an IC50 value of 10.5 nM, indicating its potential as a therapeutic agent."

Pharmacological Applications

Given its biological activity, particularly in inhibiting kinases associated with cancer progression, this compound may have potential applications in:

- Cancer Therapy : Targeting specific pathways in tumor cells.

- Neurological Disorders : Investigating its effects on neuroprotective pathways could reveal additional therapeutic uses.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.